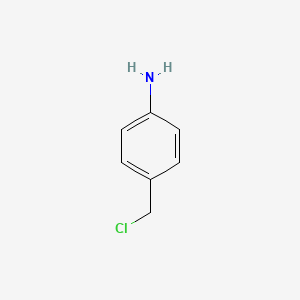

4-(Chloromethyl)aniline

説明

4-(Chloromethyl)aniline is an organic compound with the molecular formula C7H8ClN . It has an average mass of 141.598 Da and a mono-isotopic mass of 141.034531 Da . It is also known by other names such as 4-Aminobenzyl chloride and 4-chloromethylaniline .

Synthesis Analysis

The synthesis of anilines, including 4-(Chloromethyl)aniline, involves various methods and applications. The process includes both classical and modern approaches. The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are diverse . A series of microporous polymers was produced via the self-condensation of dichloroxylene, which is a typical bischloromethyl monomer for a one-step synthetic process .Molecular Structure Analysis

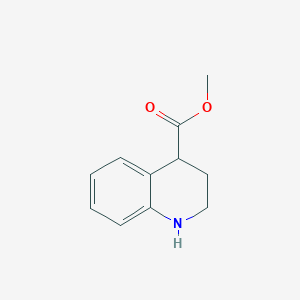

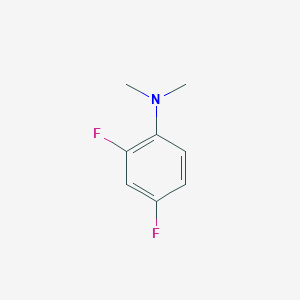

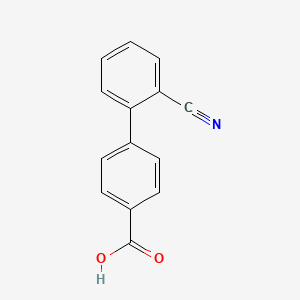

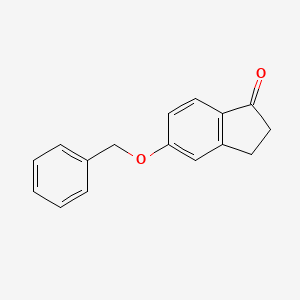

4-(Chloromethyl)aniline contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) . It consists of 8 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Chlorine atom .Chemical Reactions Analysis

Arylamines, such as 4-(Chloromethyl)aniline, are very reactive towards electrophilic aromatic substitution. The strongest activating and ortho/para-directing substituents are the amino (-NH2) and hydroxyl (-OH) groups . The overreactivity of aniline can be circumvented by first going through the corresponding amide .Physical And Chemical Properties Analysis

4-(Chloromethyl)aniline has a density of 1.2±0.1 g/cm3, a boiling point of 257.6±15.0 °C at 760 mmHg, and a flash point of 109.6±20.4 °C . It has a molar refractivity of 40.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 119.4±3.0 cm3 .科学的研究の応用

- Researchers have used 4-(Chloromethyl)aniline to create HCPs with tailored structures for applications such as gas storage, drug delivery, and environmental remediation .

- The adsorption performance of HCPs, using 4-(Chloromethyl)aniline as a model adsorbate, has been studied. The adsorption follows a pseudo-second-order model, and the Langmuir adsorption isotherm fits well (R2 > 0.99) .

Hypercrosslinked Polymers (HCPs):

Safety and Hazards

4-(Chloromethyl)aniline is classified as a hazardous substance. It is flammable, toxic if swallowed, in contact with skin or if inhaled, and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer, and causes damage to organs (Blood) through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

作用機序

Target of Action

4-(Chloromethyl)aniline is a chemical compound with the molecular formula C7H8ClN It is known that anilines and their derivatives can interact with various enzymes and proteins in the body .

Mode of Action

Arylamines, a class of compounds to which 4-(chloromethyl)aniline belongs, are known to undergo electrophilic aromatic substitution reactions . In these reactions, the arylamine acts as a nucleophile, reacting with electrophiles to form new compounds .

Biochemical Pathways

It has been reported that bacteria capable of degrading 2-, 3-, and 4-chloroaniline were obtained by natural genetic exchange between an aniline or toluidine degrading pseudomonas strain . This suggests that 4-(Chloromethyl)aniline might be metabolized by similar pathways.

Pharmacokinetics

The compound’s physical properties such as its density (12±01 g/cm3), boiling point (2576±150 °C at 760 mmHg), and molecular weight (141598) can influence its bioavailability .

Result of Action

It is known that arylamines can undergo various reactions to form new compounds, which can have different biological activities .

特性

IUPAC Name |

4-(chloromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMVMXBARQUECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462183 | |

| Record name | 4-chloromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)aniline | |

CAS RN |

65581-19-3 | |

| Record name | 4-chloromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

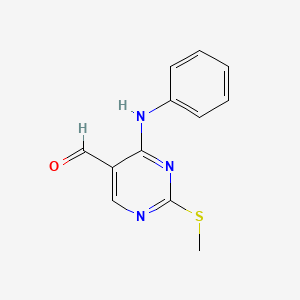

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。